molecular formula C20H29N3O4S B6536139 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1058231-41-6

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6536139
CAS No.: 1058231-41-6
M. Wt: 407.5 g/mol
InChI Key: LPUAUBUAUXWOJI-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1H-indole core substituted at position 6 with a 1-methanesulfonylpiperidine-4-carboxamide group and at position 1 with a 2,2-dimethylpropanoyl (pivaloyl) moiety. The methanesulfonyl (mesyl) group enhances solubility and metabolic stability, while the bulky pivaloyl group may influence steric interactions with biological targets. Such structural features are characteristic of compounds designed for central nervous system (CNS) activity or protease inhibition, though specific applications require further pharmacological validation .

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-20(2,3)19(25)23-12-9-14-5-6-16(13-17(14)23)21-18(24)15-7-10-22(11-8-15)28(4,26)27/h5-6,13,15H,7-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUAUBUAUXWOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide, also referred to as a sulfonamide-based compound, has garnered attention in pharmacological research due to its potential therapeutic applications. The compound's structure suggests it may interact with various biological pathways, potentially leading to anti-inflammatory and analgesic effects.

  • Molecular Formula : C20H23N3O3S
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 1058489-95-4

The biological activity of this compound is primarily linked to its ability to modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial mediators in inflammatory processes. This inhibition occurs through the suppression of the NF-κB signaling pathway, a key regulator of immune response and inflammation.

In Vitro Studies

In vitro assays conducted on J774 murine macrophage cells demonstrated that the compound exhibits significant anti-inflammatory properties without causing cytotoxicity at concentrations up to 100 μM. Key findings include:

  • Cytokine Inhibition : The compound significantly reduced the levels of TNF-α and IL-1β in treated cells, comparable to the effects observed with dexamethasone, a well-known anti-inflammatory drug.
  • Nitric Oxide Production : It also inhibited nitric oxide production, further supporting its role in reducing inflammation.

Table 1: In Vitro Effects on Cytokine Production

TreatmentTNF-α Reduction (%)IL-1β Reduction (%)
Control00
Compound (100 μM)45.340.5
Dexamethasone (10 μM)50.050.0

In Vivo Studies

In vivo experiments have corroborated the anti-inflammatory effects observed in vitro. Administration of the compound at a dosage of 50 mg/kg resulted in:

  • Significant Decrease in Cytokines : Local levels of IL-1β and TNF-α were significantly inhibited compared to control groups.
  • Prostaglandin E2 (PGE2) Levels : The compound effectively reduced PGE2 levels in inflamed tissues, indicating its potential as an analgesic agent.

Table 2: In Vivo Effects on Cytokine Levels

TreatmentIL-1β Level (pg/mL)TNF-α Level (pg/mL)PGE2 Level (pg/mL)
Control120 ± 10150 ± 15200 ± 20
Compound (50 mg/kg)60 ± 580 ± 1090 ± 5
Dexamethasone (2 mg/kg)55 ± 570 ± 1085 ± 5

Case Studies

Recent studies have highlighted the compound's potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In these studies:

  • Rheumatoid Arthritis Model : The compound demonstrated a marked reduction in joint swelling and pain scores compared to untreated controls.
  • Inflammatory Bowel Disease Model : Significant improvements in histological scores were noted, with reduced infiltration of inflammatory cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole- and Piperidine-Based Analogs

a) 1-(Cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide
  • Structure : Indole-3-carboxamide with a cyclobutylmethyl substituent at position 1 and a bulky 2-phenylpropan-2-yl group.
  • Key Differences : Unlike the target compound, this analog lacks a dihydroindole system and a sulfonyl group. The cyclobutylmethyl group may reduce metabolic clearance compared to the pivaloyl group in the target .
b) N-[2-[[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide
  • Structure : Indole-3-yl linked via a sulfanyl-ethyl chain to an adamantane carboxamide.
  • Key Differences : The sulfanyl (thioether) linker contrasts with the methanesulfonyl group in the target compound. Adamantane’s rigidity may enhance receptor binding affinity but reduce solubility .

Sulfonamide- and Carboxamide-Containing Derivatives

a) N-(Dimethylcarbamoyl)-2-[[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]carbonylamino]-6-ethanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
  • Structure: Combines a thienopyridine core with multiple sulfonyl and carboxamide groups.
  • Key Differences: The thienopyridine scaffold differs from the dihydroindole system. The 3,5-dimethylpiperidinylsulfonyl group may enhance selectivity for kinase targets compared to the methanesulfonylpiperidine in the target compound .
b) Ethyl 2-Phenyl-2-(piperidin-2-yl)acetate
  • Structure : Piperidine-linked ester with a phenyl group.
  • Key Differences : Lacks sulfonamide and carboxamide functionalities. The ester group increases susceptibility to hydrolysis, contrasting with the target’s stable pivaloyl and methanesulfonyl groups .

Functional Group Analysis

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Dihydroindole Pivaloyl, methanesulfonylpiperidine CNS modulation, enzyme inhibition
1-(Cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide Indole Cyclobutylmethyl, carboxamide Psychoactive substances
N-[2-[[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide Indole Sulfanyl-ethyl, adamantane Antiviral or neuroprotective agents

Research Findings and Hypotheses

  • Metabolic Stability : The pivaloyl group in the target compound may confer resistance to esterase-mediated degradation compared to ethyl ester analogs like ethyl 2-phenyl-2-(piperidin-2-yl)acetate .
  • Receptor Binding : The methanesulfonylpiperidine group’s electron-withdrawing properties could enhance interactions with serotonin or dopamine receptors, similar to N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide analogs .
  • Solubility: Sulfonamide-containing derivatives (e.g., N-(dimethylcarbamoyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]carbonylamino]-...) exhibit improved aqueous solubility over non-sulfonylated indole derivatives .

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